molecular formula C23H25I2NO3 B1670286 Desethylamiodarone CAS No. 83409-32-9

Desethylamiodarone

Cat. No.: B1670286
CAS No.: 83409-32-9
M. Wt: 617.3 g/mol
InChI Key: VXOKDLACQICQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-desethylamiodarone is an aromatic ketone.
metabolite of amiodarone;  structure given in first source

Properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25I2NO3/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOKDLACQICQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00232344
Record name Desethylamiodarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83409-32-9
Record name Desethylamiodarone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83409-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desethylamiodarone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083409329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desethylamiodarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESETHYLAMIODARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M31FU99E3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Desethylamiodarone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylamiodarone (DEA) is the major and pharmacologically active metabolite of amiodarone, a potent class III antiarrhythmic agent. Accumulating in tissues to a greater extent than its parent compound, DEA significantly contributes to both the therapeutic and adverse effects of long-term amiodarone therapy. Its complex mechanism of action involves interactions with a multitude of cellular targets, including ion channels, nuclear receptors, and signaling pathways, making it a subject of extensive research. This guide provides a comprehensive technical overview of the multifaceted mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to support further investigation and drug development efforts.

Electrophysiological Effects

This compound exhibits a complex electrophysiological profile, sharing some characteristics with its parent compound, amiodarone, but also displaying distinct properties. It is known to affect multiple cardiac ion channels, contributing to its antiarrhythmic and proarrhythmic potential.

Ion Channel Interactions

Sodium Channels (NaV1.5):

This compound demonstrates a more pronounced effect on the fast-channel-dependent parts of the conduction system compared to amiodarone. It blocks the peak sodium current (INa,P) and also affects the late sodium current (INa,L). Studies have shown that both DEA and amiodarone preferentially block the ∆KPQ mutant channel, which is associated with Long QT syndrome type 3, more than the wild-type NaV1.5 channel. Interestingly, both compounds can also increase the INa,L and window currents, which may contribute to proarrhythmic effects.

Potassium Channels:

As a metabolite of a class III antiarrhythmic, DEA is expected to prolong the action potential duration (APD) by blocking potassium channels. Chronic administration of DEA in rabbits has been shown to significantly increase the ventricular APD and effective refractory period (ERP). It also inhibits the human ether-à-go-go-related gene (hERG) channel, which is critical for cardiac repolarization.

Calcium Channels:

In contrast to amiodarone, which is a potent competitor at dihydropyridine and phenylalkylamine calcium antagonist binding sites, this compound does not appear to act as a calcium channel antagonist. This differential effect on calcium channels may underlie some of the distinct acute versus chronic effects observed with amiodarone therapy.

Quantitative Data: Electrophysiological Effects
ParameterTissue/Cell TypeSpeciesEffect of this compoundReference
Atrial Action Potential Duration at 90% Repolarization (APD90)Atrial MuscleRabbit13% increase (after 3 weeks chronic treatment)
Ventricular Action Potential Duration at 90% Repolarization (APD90)Ventricular MuscleRabbit42.0% increase (after 6 weeks chronic treatment)
Ventricular Effective Refractory Period (ERP)Ventricular MuscleRabbit47.4% increase (after 6 weeks chronic treatment)
Sinus Cycle LengthSinoatrial NodeRabbit27.9% increase (after 3 weeks chronic treatment)
AV-nodal Conduction IntervalIsolated HeartGuinea PigMore pronounced prolongation than amiodarone
His-bundle Conduction IntervalIsolated HeartGuinea PigMore pronounced prolongation than amiodarone
Intraventricular Conduction IntervalIsolated HeartGuinea PigMore pronounced prolongation than amiodarone
QT-intervalIsolated HeartGuinea PigSignificant prolongation
Atrial Myocardial RefractorinessIsolated HeartGuinea PigLess pronounced prolongation than amiodarone
Ventricular RefractorinessIsolated HeartGuinea PigSimilar prolongation to amiodarone

Receptor Interactions

This compound's interaction with various receptors, particularly thyroid hormone and beta-adrenergic receptors, is crucial to its pharmacological profile.

Thyroid Hormone Receptor Antagonism

This compound bears a structural resemblance to thyroid hormones and acts as an antagonist at thyroid hormone receptors (TRs). This interaction is thought to contribute to the thyroid dysfunction often observed with amiodarone treatment. DEA exhibits differential inhibitory mechanisms at TR isoforms. It acts as a competitive inhibitor of 3,5,3'-triiodothyronine (T3) binding to the alpha 1-thyroid hormone receptor (TRα1) . In contrast, it functions as a noncompetitive inhibitor of T3 binding to the beta 1-thyroid hormone receptor (TRβ1) , showing a preference for the unoccupied receptor.

Quantitative Data: Thyroid Hormone Receptor Binding
ParameterReceptorSpecies/SystemValueReference
IC50 (T3 Binding Inhibition)TRβ1Rat (expressed in E. coli)1-3 x 10-5 M
Ki (Binding to occupied TRβ1)TRβ1Rat (expressed in E. coli)30 µM
IC50 (T3 Binding Inhibition)TRα1Chicken (expressed in E. coli)3.5 x 10-5 M
KDNuclear TRs (Lymphocyte)Human8.6 µM
KDNuclear TRs (Atrium)Bovine35.0 µM
KDNuclear TRs (Ventricle)Bovine26.9 µM
KDNuclear TRs (

Navigating the Complexities of Desethylamiodarone: An In-depth Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylamiodarone (DEA) is the principal and pharmacologically active metabolite of amiodarone, a potent class III antiarrhythmic agent widely used in the management of various cardiac arrhythmias. The clinical efficacy and toxicity profile of amiodarone are intrinsically linked to the pharmacokinetics and metabolism of both the parent drug and DEA. Understanding the intricate processes that govern the absorption, distribution, metabolism, and excretion of this compound is paramount for optimizing therapeutic strategies, predicting drug-drug interactions, and mitigating adverse effects. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by a long half-life and extensive tissue distribution, mirroring many of the properties of its parent compound, amiodarone.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound reported in various studies. It is important to note that these values can exhibit significant inter-individual variability.

ParameterSpeciesValueAdministration RouteReference
Elimination Half-Life (t½) Human31 - 110 daysOral (from Amiodarone)
Human~129 daysOral (from Amiodarone)
Pediatric Patients14.5 daysOral/Intravenous (from Amiodarone)
Volume of Distribution (Vd) RatNot significantly different from AmiodaroneIntravenous
Clearance (CL) Rat~50% higher than AmiodaroneIntravenous
Bioavailability (F) Rat17%Oral
Time to Peak Plasma Concentration (Tmax) Human3 - 7 hours (for Amiodarone)Oral
Protein Binding Human>98% (for Amiodarone, to albumin and beta-lipoprotein)-

Tissue Distribution

This compound, much like amiodarone, is highly lipophilic and distributes extensively into various tissues, where it can accumulate to concentrations significantly higher than those observed in plasma.

Tissue-to-Plasma Concentration Ratios

Studies in both humans and animal models have demonstrated a preferential distribution of this compound to certain tissues.

TissueHumanRatReference
Liver HighHigh
Lung HighVery High (500-800)
Adipose Tissue HighHigh (80-200)
Kidney ModerateHigh (80-200)
Heart ModerateModerate
Thyroid Gland ModerateHigh (80-200)
Brain LowLow (20-60)
Pancreas Moderate-

Metabolism of this compound

The primary metabolic pathway for amiodarone is N-deethylation to form this compound. This conversion is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Key Metabolic Enzymes
  • CYP3A4: Considered the major enzyme responsible for the metabolism of amiodarone to this compound in humans.

  • CYP2C8: Also plays a significant role in the N-deethylation of amiodarone.

  • CYP1A1: Has shown the potential to convert amiodarone to this compound in vitro.

The involvement of these enzymes highlights the potential for significant drug-drug interactions with inhibitors or inducers of CYP3A4 and CYP2C8.

Unveiling the Anti-Tumor Potential of Desethylamiodarone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desethylamiodarone (DEA), the primary active metabolite of the antiarrhythmic drug amiodarone, has emerged as a promising candidate in oncology research due to its potent anti-tumor properties. This technical guide provides an in-depth analysis of the current understanding of DEA's mechanisms of action, focusing on its ability to induce apoptosis and cell cycle arrest in various cancer cell lines. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways implicated in DEA's anti-neoplastic effects. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development who are investigating the therapeutic potential of this compound.

Introduction

Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic agents. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising and expedited route for identifying new anti-cancer compounds. This compound (DEA), the major metabolite of the widely prescribed antiarrhythmic drug amiodarone, has garnered significant attention for its cytotoxic effects on cancer cells.[1] Unlike its parent compound, which primarily induces necrotic cell death, DEA has been shown to activate apoptotic pathways, suggesting a more targeted and potentially less inflammatory anti-tumor response.[1] This guide synthesizes the current scientific literature on the anti-tumor properties of DEA, providing a detailed overview of its efficacy and mechanisms of action.

Quantitative Analysis of Anti-Tumor Efficacy

The cytotoxic and anti-proliferative effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table summarizes the reported IC50 values for DEA in various cancer cell lines at different treatment durations.

Cell LineCancer TypeTreatment Duration (hours)IC50 (µM)Reference
T24 Human Bladder Carcinoma24Not explicitly stated, but significant cell death observed at 10 µM[1]
48More pronounced cell death compared to 24 hours[1]
MDA-MB-231 Human Triple-Negative Breast Cancer24~12.5[2]
48< 17.5 (complete eradication at 17.5 µM)
HeLa Human Cervical CancerNot specifiedDose-dependent inhibition of proliferation
B16-F10 Murine Melanoma24Significant inhibition of proliferation at various concentrations
48Significant inhibition of proliferation at various concentrations
72Significant inhibition of proliferation at various concentrations

Mechanisms of Anti-Tumor Action

This compound exerts its anti-tumor effects through a multi-faceted approach, primarily by inducing apoptosis and causing cell cycle arrest.

Induction of Apoptosis

DEA has been consistently shown to trigger programmed cell death in cancer cells. This is achieved through the modulation of key apoptotic regulators:

  • Mitochondrial Pathway: DEA induces the collapse of the mitochondrial membrane potential. This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

  • Bcl-2 Family Proteins: DEA alters the balance of the Bcl-2 family of proteins, which are central regulators of apoptosis. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.

  • Caspase Activation: The activation of caspases, a family of proteases that execute apoptosis, is a key feature of DEA-induced cell death.

  • PARP Cleavage: DEA treatment leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.

Cell Cycle Arrest

DEA has been observed to halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. Specifically, DEA induces cell cycle arrest at the G0/G1 phase in human bladder cancer (T24) and cervical cancer (HeLa) cells. This arrest prevents the cells from entering the S phase, during which DNA replication occurs, effectively stopping their division.

Key Signaling Pathways

The anti-tumor effects of this compound are mediated through its modulation of critical intracellular signaling pathways that are often dysregulated in cancer. The two primary pathways affected by DEA are the PI3K/Akt and the ERK pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, contributing to tumorigenesis. DEA has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K. By inhibiting Akt activation, DEA effectively shuts down this pro-survival pathway, sensitizing cancer cells to apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates DEA This compound DEA->Akt Inhibits Phosphorylation pAkt p-Akt (Inactive) Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: DEA inhibits the PI3K/Akt signaling pathway.

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway, also known as the MAPK pathway, is another critical regulator of cell proliferation, differentiation, and survival. Similar to the PI3K/Akt pathway, the ERK pathway is frequently hyperactivated in cancer. DEA has been demonstrated to inhibit the phosphorylation of ERK, thereby blocking the downstream signaling that promotes cancer cell growth.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Activates Raf Raf Ras->Raf DEA This compound ERK ERK DEA->ERK Inhibits Phosphorylation MEK MEK Raf->MEK MEK->ERK Phosphorylates pERK p-ERK (Inactive) Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Caption: DEA inhibits the ERK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's anti-tumor properties.

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of DEA for the specified duration.

  • Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) by trypsinization.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with DEA for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

  • Washing: Wash the fixed cells twice with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Western Blot Analysis of p-Akt/Akt and p-ERK/ERK

Western blotting is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.

  • Cell Lysis: After treatment with DEA, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system. Densitometric analysis can be performed to quantify the protein levels.

Experimental Workflow and Logical Relationships

The investigation of this compound's anti-tumor properties typically follows a structured workflow, starting from in vitro cytotoxicity screening to the elucidation of the underlying molecular mechanisms.

Experimental_Workflow Start Hypothesis: DEA has anti-tumor properties Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Cytotoxicity_Assay Cell Viability/Cytotoxicity Assays (e.g., SRB, MTT) Cell_Culture->Cytotoxicity_Assay Determine_IC50 Determine IC50 Values Cytotoxicity_Assay->Determine_IC50 Mechanism_Investigation Investigate Mechanism of Action Determine_IC50->Mechanism_Investigation Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Investigation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) Mechanism_Investigation->Cell_Cycle_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis Mechanism_Investigation->Signaling_Pathway_Analysis Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot Western Blot for p-Akt/Akt & p-ERK/ERK Signaling_Pathway_Analysis->Western_Blot Western_Blot->Data_Analysis Conclusion Conclusion on DEA's Anti-Tumor Properties Data_Analysis->Conclusion

Caption: A typical experimental workflow for investigating DEA's anti-tumor effects.

Conclusion

This compound demonstrates significant anti-tumor properties in a variety of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest, coupled with its inhibitory effects on the pro-survival PI3K/Akt and ERK signaling pathways, underscores its potential as a novel anti-cancer agent. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research into the clinical translation of DEA. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its potential use in cancer therapy.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Desethylamiodarone Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desethylamiodarone (DEA) is the major active metabolite of amiodarone, a potent antiarrhythmic drug. However, both amiodarone and DEA have been associated with cellular toxicity, which can limit their therapeutic use. Understanding the cytotoxic mechanisms of DEA is crucial for developing safer therapeutic strategies. This document provides detailed application notes and protocols for a range of in vitro assays to assess the cytotoxicity of this compound. These assays are vital tools for researchers in toxicology, pharmacology, and drug development to evaluate the cytotoxic potential of DEA and investigate its mechanisms of action.

Key In Vitro Cytotoxicity Assays for this compound

Several in vitro assays can be employed to evaluate the cytotoxic effects of DEA. These assays measure different cellular parameters, including cell viability, membrane integrity, and apoptosis. The choice of assay depends on the specific research question and the cell type being investigated.

Summary of Quantitative Cytotoxicity Data for this compound:

Cell LineAssayEndpointDEA ConcentrationResultReference
HPL1A (human peripheral lung epithelial)Propidium Iodide StainingNecrosis3.5 µMDoubled the percentage of PI-positive cells compared to control.[1][2]
HPL1AAnnexin V StainingApoptosis3.5 µMMore than doubled the percentage of Annexin V-positive cells compared to control.[1][2]
HPL1ATUNEL AssayApoptosis5.0 µMIncreased the percentage of TUNEL-positive cells by more than six times.[1]
HPL1ALDH Release AssayCytotoxicity (LC50)-LC50 of 5.07 µM.
T24 (human bladder cancer)Muse™ Annexin V & Dead Cell AssayApoptosisDose-dependentIncreased total apoptosis rate in a dose-dependent manner.
MDA-MB-231 (human breast cancer)Sulforhodamine B (SRB) AssayCell Viability17.5 µMCompletely eradicated cells after 48 hours of incubation.
SGHTL-34 (human thyrocyte)DNA and Protein ContentCell Number (EC50)6.8 +/- 1.1 µg/mlConcentration producing 50% cell death.
Isolated Rat HepatocytesLDH Release AssayCell Death1-50 µg/mlCaused cell death in a concentration-dependent manner.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO) and add to the wells. Include a solvent control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a common method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., 1% Triton X-100).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Reaction Mixture Addition: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

Neutral Red Uptake Assay for Cell Viability

The Neutral Red Uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as previously described.

  • Neutral Red Incubation: After treatment, remove the culture medium and add a medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

  • Washing: Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of acetic acid, ethanol, and water) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete extraction and measure the absorbance at approximately 540 nm.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through multiple pathways. This involves the inhibition of survival signals and the activation of pro-apoptotic molecules.

DEA_Apoptosis_Pathway DEA This compound Akt Akt (Survival Kinase) DEA->Akt inhibition ERK ERK (Survival Kinase) DEA->ERK inhibition Bcl2 Bcl-2 (Anti-apoptotic) DEA->Bcl2 inhibition Bax Bax (Pro-apoptotic) DEA->Bax activation Bcl2->Bax Mito Mitochondrion Bax->Mito pore formation Casp9 Caspase-9 Mito->Casp9 Cytochrome c release AIF AIF Mito->AIF release Casp3 Caspase-3 Casp9->Casp3 activation PARP PARP Casp3->PARP cleavage Apoptosis Apoptosis Casp3->Apoptosis caspase-dependent PARP->Apoptosis AIF->Apoptosis caspase-independent

Caption: DEA-induced apoptosis signaling pathway.

Experimental Workflow for Assessing DEA Cytotoxicity

A typical workflow for investigating the in vitro cytotoxicity of this compound involves a tiered approach, starting with general viability assays and progressing to more specific mechanistic studies.

DEA_Cytotoxicity_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Signaling Pathway Analysis Screening Initial Cytotoxicity Screening (e.g., MTT, Neutral Red, LDH) DoseResponse Dose-Response and Time-Course Analysis Screening->DoseResponse IC50 Determine IC50/LC50 Values DoseResponse->IC50 ApoptosisNecrosis Apoptosis vs. Necrosis Determination (Annexin V/PI Staining) IC50->ApoptosisNecrosis Caspase Caspase Activation Assays ApoptosisNecrosis->Caspase MitoPotential Mitochondrial Membrane Potential (e.g., JC-1 Assay) ApoptosisNecrosis->MitoPotential WesternBlot Western Blot Analysis (e.g., Bax, Bcl-2, Caspases, PARP, Akt, ERK) MitoPotential->WesternBlot GeneExpression Gene Expression Analysis (e.g., qPCR) WesternBlot->GeneExpression

Caption: Experimental workflow for DEA cytotoxicity assessment.

Conclusion

The in vitro assays and protocols described in this document provide a comprehensive toolkit for researchers to assess the cytotoxicity of this compound. By employing a combination of these methods, a detailed understanding of the dose-dependent effects, mechanisms of cell death, and underlying signaling pathways can be achieved. This information is critical for the preclinical safety assessment of DEA and for the development of new therapeutic agents with improved safety profiles.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography Separation of Amiodarone and Desethylamiodarone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of amiodarone and its principal active metabolite, desethylamiodarone, in biological matrices using high-performance liquid chromatography (HPLC). The protocols outlined are intended for therapeutic drug monitoring, pharmacokinetic studies, and quality control in drug development.

Introduction

Amiodarone is a potent antiarrhythmic agent used in the treatment of various types of tachyarrhythmias. Due to its narrow therapeutic index and potential for toxicity, monitoring the plasma concentrations of both amiodarone and its pharmacologically active metabolite, this compound, is crucial for optimizing therapy and minimizing adverse effects. High-performance liquid chromatography (HPLC) with UV detection is a robust and widely used technique for the simultaneous determination of these compounds in biological samples.

This application note details established HPLC methods, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Method 1: Reversed-Phase HPLC with UV Detection

This protocol describes a common isocratic reversed-phase HPLC method for the simultaneous quantification of amiodarone and this compound in human plasma or serum.

2.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a simple and effective technique for extracting amiodarone and this compound from a plasma or serum matrix.

  • Pipette 250 µL of patient plasma or serum, calibrators, or quality control samples into a microcentrifuge tube.

  • Add 20 µL of an appropriate internal standard (IS) working solution (e.g., L8040 or promazine).

  • Add 200 µL of 1M sodium phosphate monobasic (pH 4.5) and vortex the mixture.

  • Add 500 µL of methyl-t-butyl-ether (MTBE), cap the tube, and vortex for

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Desethylamiodarone Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the detection of Desethylamiodarone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the typical starting LC-MS/MS parameters for this compound analysis?

A1: Optimizing your method will depend on your specific instrumentation and sample matrix. However, the following tables provide a solid starting point for method development based on established protocols.

Data Presentation: LC-MS/MS Parameters

Table 1: Typical Liquid Chromatography (LC) Parameters

ParameterCondition
HPLC System Isocratic or Gradient HPLC/UHPLC system
Column C18 reversed-phase column (e.g., Hypersil BDS C18, 150x4.6mm, 5µm or ZORBAX Eclipse plus C18, 2.1x50mm, 1.8µm)[1]
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Formate[2] B: Acetonitrile or Methanol with 0.1% Formic Acid[2]
Flow Rate 0.2 - 2.0 mL/min
Injection Volume 5 - 20 µL
Column Temperature Ambient to 50°C

Table 2: Typical Tandem Mass Spectrometry (MS/MS) Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Precursor Ion (m/z) This compound: ~617.7 Amiodarone: ~645.8 - 646.1
Product Ions (m/z) This compound: Fragmentation needs to be optimized; common fragments result from cleavage of the side chain. Amiodarone: 58.1
Collision Energy (CE) Needs to be optimized for each specific analyte and instrument. Start with a range of energies to find the most abundant and stable fragments.
Ion Source Temp. 300 - 550°C
Nebulizer Gas 30 - 70 psi

Q2: What are the recommended sample preparation techniques for this compound in biological matrices?

A2: The most common and effective sample preparation techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice depends on the sample matrix, required cleanliness, and throughput needs.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This method is relatively simple and cost-effective for extracting this compound from plasma or serum.

  • Pipette 0.25 mL of the plasma/serum sample, calibrators, or quality control samples into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 0.2 mL of 1M sodium phosphate monobasic (pH 4.5) and vortex the mixture.

  • Add 0.5 mL of an appropriate organic solvent (e.g., methyl-t-butyl-ether or hexane) and vortex for at least 30 seconds.

  • Centrifuge the mixture for 5 minutes at approximately 13,000 rpm to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube or autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

SPE can provide a cleaner extract, potentially reducing matrix effects.

  • Condition an appropriate SPE cartridge (e.g., Oasis MCX) according to the manufacturer's instructions.

  • Load the pre-treated plasma or urine sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interfering substances.

  • Elute the analytes from the cartridge using a suitable elution solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Troubleshooting Guides

Problem: Poor Signal Intensity or No Peak Detected

Possible CauseRecommended Solution
Incorrect MS/MS Transitions Infuse a standard solution of this compound directly into the mass spectrometer to determine the correct precursor and product ions. Optimize collision energy to maximize the signal of the most stable fragment.
Suboptimal Ion Source Parameters Manually tune key ion source parameters such as temperature, gas flows, and voltages to achieve the best signal for your analyte.
Sample Degradation Prepare fresh samples and standards. Ensure proper storage conditions for all samples.
Matrix Effects (Ion Suppression) Dilute the sample or improve sample cleanup using SPE. An isotopically labeled internal standard can help compensate for ion suppression.
Mobile Phase Issues Ensure the mobile phase pH is appropriate for positive ionization of this compound. Use high-purity, LC-MS grade solvents and additives.
Instrument Contamination Clean the ion source, including the ESI spray nozzle and capillary.

Problem: High Background Noise

Possible CauseRecommended Solution
Contaminated Solvents/Additives Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
Dirty Ion Source or Mass Spectrometer Perform routine maintenance and cleaning of the ion source and mass spectrometer components as recommended by the manufacturer.
Carryover from Previous Injections Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the needle and injector wash steps.
Mobile Phase Additives Use the lowest concentration of additives (e.g., formic acid, ammonium formate) necessary for good chromatography and ionization.

Problem: Retention Time Shifts

Possible CauseRecommended Solution
Insufficient Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient methods.
Fluctuations in Column Temperature Use a column oven to maintain a constant and stable temperature.
Changes in Mobile Phase Composition Prepare mobile phases accurately and consistently. Premixing mobile phase components can sometimes improve stability.
Column Degradation or Contamination If shifts are gradual over time, the column may be degrading. If the shift is sudden, there might be a blockage. Try flushing the column or replacing it.

Problem: Poor Peak Shape (Tailing, Splitting, or Broadening)

Possible CauseRecommended Solution
Column Overload Reduce the injection volume or the concentration of the sample.
Injection Solvent Stronger than Mobile Phase The sample should ideally be dissolved in the initial mobile phase or a weaker solvent. Injecting in a much stronger solvent can cause peak distortion.
Column Contamination or Void A buildup of contaminants on the column frit or a void in the packing material can lead to poor peak shape. Try back-flushing the column (if permissible) or replace it.
Secondary Interactions Ensure the mobile phase pH is optimal to keep the analyte in a single ionic state. Additives can help reduce unwanted interactions with the stationary phase.

Mandatory Visualizations

G cluster_0 Sample Preparation Workflow cluster_1 LLE Path cluster_2 SPE Path start Start: Plasma/Serum Sample add_is Add Internal Standard start->add_is lle_start Add Buffer & Vortex add_is->lle_start LLE spe_condition Condition SPE Cartridge add_is->spe_condition SPE add_solvent Add Organic Solvent & Vortex lle_start->add_solvent centrifuge Centrifuge add_solvent->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate spe_load Load Sample spe_condition->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: General workflow for LLE and SPE sample preparation.

G start Problem: Poor or No Signal check_tune Is the MS tuned and calibrated? start->check_tune tune_ms Solution: Perform MS tuning and calibration. check_tune->tune_ms No check_infusion Does direct infusion of standard show a signal? check_tune->check_infusion Yes check_source Solution: Optimize ion source parameters (temp, gas, voltage). Clean the source. check_infusion->check_source No check_lc Is there a peak in the chromatogram? check_infusion->check_lc Yes check_sample_prep Solution: Verify sample prep. Check for degradation. Improve cleanup to reduce matrix effects. check_lc->check_sample_prep No check_mobile_phase Solution: Check mobile phase composition, pH, and solvent quality. check_lc->check_mobile_phase Peak present, but weak

Caption: Troubleshooting decision tree for poor signal intensity.

G node_hplcuv HPLC-UV + Robust and reliable + Simpler instrumentation - Lower sensitivity - Potential for interference node_lcmsms LC-MS/MS + High sensitivity and selectivity + Can confirm analyte identity + Simultaneous quantification of metabolites - More complex instrumentation - Susceptible to matrix effects method_choice Method Selection method_choice->node_hplcuv For routine therapeutic drug monitoring method_choice->node_lcmsms For high sensitivity, research, and complex matrices

Caption: Comparison of HPLC-UV and LC-MS/MS analytical methods.

References

Validation & Comparative

Desethylamiodarone vs. Amiodarone: A Comparative Analysis of In Vitro Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the electrophysiological potency of amiodarone and its principal active metabolite, desethylamiodarone. The following sections present quantitative data on their effects on key cardiac ion channels, detailed experimental protocols for the cited assays, and visual representations of the affected signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Potency

The in vitro potency of amiodarone and this compound varies depending on the specific ion channel being targeted. The following tables summarize the available quantitative data, primarily focusing on half-maximal inhibitory concentrations (IC50) and binding affinities (Ki).

Ion ChannelCompoundIC50 / KiCell Line / PreparationNotes
hERG (IKr) Potassium Channel Amiodarone47.0 ± 5.0 nM[1]HEK 293 cells expressing hERGAmiodarone is approximately 3.3-fold more potent than its metabolite in inhibiting the hERG channel.
This compound157.6 ± 21.2 nM[1]HEK 293 cells expressing hERG
Nav1.5 (INa) Sodium Channel Amiodarone1.8 ± 1.1 µM (Atrial Myocytes)[2]Isolated rabbit atrial and ventricular myocytesAmiodarone shows a significant atrial selectivity in its sodium channel blocking effect.[2]
40.4 ± 11.9 µM (Ventricular Myocytes)[2]
This compoundNot explicitly quantified, but noted to inhibit Nav1.5 at similar concentrations to amiodarone.-This compound is suggested to have a greater pro-arrhythmic effect on Nav1.5 channels.
L-type (ICa,L) Calcium Channel AmiodaroneKi ≈ 0.27 µM (Dihydropyridine binding)Rat and rabbit myocardial membranesAmiodarone acts as a potent competitor at dihydropyridine and phenylalkylamine binding sites.
This compoundNot a potent competitor at calcium antagonist binding sites.Rat heart, brain, skeletal and smooth musclesThis compound's effect on calcium channels appears to be significantly less pronounced than that of amiodarone.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol is a standard method for recording ion channel currents from isolated cells, allowing for the determination of drug-induced inhibition and calculation of IC50 values.

a. Cell Preparation:

  • For studies on specific channel subtypes, human embryonic kidney (HEK293) cells stably expressing the channel of interest (e.g., hERG, Nav1.5) are commonly used.

  • For studies on native channels, cardiomyocytes are acutely isolated from animal hearts (e.g., rabbit, guinea pig) via enzymatic digestion.

  • Cells are plated on glass coverslips and allowed to adhere before recording.

b. Solutions:

  • External (Bath) Solution (in mM): Composition is tailored to isolate the current of interest. For example, to record potassium currents, sodium and calcium channel blockers would be included. A typical solution contains: 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): Designed to mimic the intracellular environment. A typical solution contains: 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES, adjusted to pH 7.2 with KOH.

c. Electrophysiological Recording:

  • Fire-polished borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution.

  • A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

  • The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • The cell is voltage-clamped at a specific holding potential (e.g., -80 mV) using a patch-clamp amplifier.

  • Specific voltage protocols are applied to elicit the ion current of interest. For example, to record hERG currents, a depolarizing pulse is followed by a repolarizing step to measure the characteristic "tail" current.

  • Baseline currents are recorded before drug application.

  • Amiodarone or this compound is perfused into the bath at various concentrations.

  • The effect of the compound on the ion channel current is recorded, and the percentage of inhibition is calculated.

  • Concentration-response curves are generated to determine the IC50 value.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor, such as the dihydropyridine binding site on L-type calcium channels.

a. Membrane Preparation:

  • Cardiac tissue (e.g., rat or rabbit ventricle) is homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

b. Binding Assay:

  • The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]nitrendipine for L-type calcium channels) at a fixed concentration.

  • Increasing concentrations of the unlabeled competitor drug (amiodarone or this compound) are added to the incubation mixture.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • The radioactivity on the filters is quantified using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by amiodarone and this compound and a typical experimental workflow.

G cluster_drugs Compounds cluster_channels Ion Channels cluster_effects Electrophysiological Effects Amiodarone Amiodarone IKr IKr (hERG) K+ Channel Amiodarone->IKr Inhibits (Potent) INa INa (Nav1.5) Na+ Channel Amiodarone->INa Inhibits (Atrial Selective) ICaL ICa,L Ca2+ Channel Amiodarone->ICaL Inhibits This compound This compound This compound->IKr Inhibits (Less Potent) This compound->INa Inhibits This compound->ICaL Weak/No Effect APD Action Potential Duration (APD) IKr->APD Prolongs Conduction Conduction Slowing INa->Conduction Decreases ICaL->APD Shortens (Plateau Phase) ERP Effective Refractory Period (ERP) APD->ERP Increases G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis CellIsolation Cell Isolation / Culture SealFormation Gigaohm Seal Formation CellIsolation->SealFormation SolutionPrep Solution Preparation (Internal & External) SolutionPrep->SealFormation WholeCell Whole-Cell Configuration SealFormation->WholeCell VoltageClamp Voltage Clamp Protocol WholeCell->VoltageClamp Baseline Record Baseline Current VoltageClamp->Baseline DrugApplication Drug Application Baseline->DrugApplication PostDrug Record Post-Drug Current DrugApplication->PostDrug Inhibition Calculate % Inhibition PostDrug->Inhibition CurveFitting Concentration-Response Curve Inhibition->CurveFitting IC50 Determine IC50 CurveFitting->IC50

References

Desethylamiodarone Exhibits Greater Hepatotoxicity than Amiodarone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of experimental data reveals that desethylamiodarone (DEA), the primary metabolite of the antiarrhythmic drug amiodarone (AM), demonstrates a more pronounced toxic effect on hepatocytes compared to its parent compound. This guide synthesizes findings on the comparative toxicity, focusing on key cellular health indicators, and provides detailed experimental methodologies for researchers in drug development and safety assessment.

Amiodarone is a widely prescribed antiarrhythmic agent, but its clinical use is often limited by potential organ toxicity, particularly to the liver.[1] The drug is metabolized in the liver to this compound (DEA), and evidence strongly suggests this metabolite is a key mediator of the observed hepatotoxicity.[2][3] This comparison guide delves into the experimental evidence that substantiates the greater toxicity of DEA over AM in liver cells.

Executive Summary of Comparative Toxicity

Studies consistently show that DEA is significantly more toxic to hepatocytes than amiodarone.[4][5] This increased toxicity is observed across several key parameters of cellular health, including plasma membrane integrity, mitochondrial function, generation of reactive oxygen species (ROS), and the induction of programmed cell death (apoptosis).

Data Presentation: Quantitative Comparison of Toxicity Markers

The following tables summarize the experimental findings from in vitro studies on cultured hepatocytes, providing a clear comparison of the toxic effects of amiodarone and this compound.

Table 1: Cell Viability and Membrane Integrity (LDH Leakage)

CompoundConcentrationExposure TimeEndpointResultReference
Amiodarone1-50 µg/ml24 hoursLDH ReleaseConcentration-dependent increase
This compound1-50 µg/ml24 hoursLDH ReleaseConcentration-dependent increase; significantly more toxic than Amiodarone
Amiodarone50 µg/ml2-4 hoursLDH ReleaseIncreased LDH release
This compound50 µg/ml2-4 hoursLDH ReleaseSignificantly greater LDH release than Amiodarone
Amiodarone6.25–100 µM6 and 24 hoursCell ViabilityDecreased cell viability
This compound6.25–100 µM6 and 24 hoursCell ViabilitySignificantly lower cell viability than Amiodarone at all tested concentrations

Table 2: Mitochondrial Function and Oxidative Stress

CompoundConcentrationEndpointResultReference
AmiodaroneNot SpecifiedMitochondrial Membrane PotentialLowered mitochondrial trans-membrane potential
This compoundNot SpecifiedMitochondrial Membrane PotentialLowered mitochondrial trans-membrane potential; more effective than Amiodarone
AmiodaroneNot SpecifiedROS GenerationModerate increase in ROS generation
This compoundNot SpecifiedROS GenerationImplied to be a significant contributor to ROS production

Table 3: Induction of Apoptosis

CompoundConcentrationExposure TimeEndpointResultReference
Amiodarone35 µM6 hoursApoptosisIncreased number of apoptotic cells
This compound12.5 µM6 hoursApoptosisCaused a similar level of apoptosis to 35 µM Amiodarone, indicating greater potency
Amiodarone200 µM4 hoursCaspase-3/-7 ActivitySignificant increase in caspase activity

Signaling Pathways and Experimental Workflows

The toxicity of both amiodarone and its metabolite in hepatocytes involves a cascade of cellular events. The following diagrams illustrate the key signaling pathways and a general workflow for assessing drug-induced hepatotoxicity.

G cluster_0 Drug Exposure cluster_1 Cellular Effects cluster_2 Downstream Consequences AM Amiodarone Mito_Dys Mitochondrial Dysfunction (Decreased Membrane Potential) AM->Mito_Dys ROS Increased ROS Generation AM->ROS ER_Stress ER Stress AM->ER_Stress Necrosis Necrosis (LDH Release) AM->Necrosis Lipid Lipid Accumulation AM->Lipid DEA This compound DEA->Mito_Dys more potent DEA->ROS Apoptosis Apoptosis (Caspase Activation) DEA->Apoptosis DEA->Necrosis Mito_Dys->Apoptosis ROS->Apoptosis ER_Stress->Apoptosis

Caption: Comparative toxicity pathways of Amiodarone and this compound in hepatocytes.

G start Hepatocyte Culture treatment Treat with Amiodarone or This compound start->treatment incubation Incubate for defined time periods treatment->incubation supernatant Collect Supernatant incubation->supernatant cells Harvest Cells incubation->cells ldh LDH Assay supernatant->ldh ros ROS Assay cells->ros mmp Mitochondrial Membrane Potential Assay cells->mmp apoptosis Apoptosis Assay (e.g., Caspase-3 Activity) cells->apoptosis data Data Analysis and Comparison ldh->data ros->data mmp->data apoptosis->data

Caption: General experimental workflow for assessing hepatotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory practices and information gathered from the cited literature.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantitatively measures the activity of LDH, a stable cytosolic enzyme that is released upon cell lysis, providing an indicator of cytotoxicity.

Principle: Released LDH in the culture supernatant is measured using a coupled enzymatic assay that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding: Seed hepatocytes (e.g., primary rat hepatocytes or HepG2 cells) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of amiodarone or this compound. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 2, 4, 24, or 48 hours) at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength (e.g., 680 nm) should be used to subtract background absorbance.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular levels of ROS using a cell-permeable fluorescent probe.

Principle: Probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) are cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS yields the highly fluorescent 2',7'-dichlorofluorescein (DCF). Dihydroethidium (DHE) is used to specifically detect superoxide anions.

Protocol:

  • Cell Treatment: Treat hepatocytes with amiodarone or this compound for the desired duration.

  • Dye Loading: After treatment, wash the cells with a suitable buffer (e.g., PBS) and incubate them with H2DCFDA (e.g., 10 µM) or DHE (e.g., 5 µM) at 37°C for 30-90 minutes.

  • Washing: Remove the dye-containing medium and wash the cells again to remove any excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. For H2DCFDA, the excitation/emission wavelengths are typically around 495/529 nm. For DHE, excitation/emission is around 488/585 nm.

Mitochondrial Membrane Potential (MMP) Assay

This assay assesses mitochondrial function by measuring the mitochondrial membrane potential, a key indicator of cell health.

Principle: Cationic fluorescent dyes, such as Rhodamine 123 or tetramethylrhodamine, methyl ester (TMRM), accumulate in healthy mitochondria due to the negative membrane potential. A decrease in mitochondrial membrane potential, indicative of mitochondrial dysfunction, results in a decreased accumulation of the dye and thus a lower fluorescence signal.

Protocol:

  • Cell Treatment: Expose hepatocytes to amiodarone or this compound.

  • Dye Loading: After treatment, incubate the cells with a fluorescent MMP indicator dye (e.g., TMRM) at 37°C.

  • Washing: Gently wash the cells to remove the excess dye.

  • Imaging and Quantification: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. The ratio of fluorescence in treated versus untreated cells is calculated to determine the change in MMP.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a specific caspase-3 substrate, such as DEVD, conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (7-amino-4-methylcoumarin, AMC). Cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be quantified spectrophotometrically or fluorometrically.

Protocol:

  • Cell Lysis: After treatment with amiodarone or this compound, lyse the hepatocytes using a supplied lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Caspase Reaction: Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence at the appropriate excitation/emission wavelengths for the fluorometric assay. The fold-increase in caspase-3 activity is determined by comparing the results from treated samples to untreated controls.

Conclusion

The available experimental data unequivocally indicate that this compound is more cytotoxic to hepatocytes than its parent compound, amiodarone. This increased toxicity is mediated through a greater propensity to induce mitochondrial dysfunction, generate reactive oxygen species, and trigger apoptosis. These findings are critical for understanding the mechanisms of amiodarone-induced liver injury and for the development of safer antiarrhythmic alternatives. The provided protocols offer a standardized framework for researchers to further investigate the hepatotoxic potential of these and other compounds.

References

A Comparative Analysis of the Antiarrhythmic Efficacy of Desethylamiodarone and Amiodarone

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the electrophysiological properties and antiarrhythmic potential of Desethylamiodarone relative to its parent compound, Amiodarone.

Amiodarone is a highly effective antiarrhythmic agent used for treating a variety of cardiac arrhythmias, including atrial fibrillation and ventricular tachycardia.[1][2][3] Its complex pharmacological profile, exhibiting characteristics of all four Vaughan-Williams classes of antiarrhythmic drugs, contributes to its broad efficacy.[2][3] However, the therapeutic use of amiodarone is often accompanied by a delayed onset of action and a significant side-effect profile. This compound (DEA), the primary and pharmacologically active metabolite of amiodarone, accumulates in tissues to a greater extent than the parent drug during chronic therapy and is believed to contribute significantly to both the therapeutic and toxic effects of amiodarone. This guide provides a detailed comparison of the antiarrhythmic efficacy of this compound versus Amiodarone, supported by experimental data.

Electrophysiological Effects: A Head-to-Head Comparison

The antiarrhythmic actions of both amiodarone and this compound are rooted in their effects on cardiac ion channels and the resulting modulation of the cardiac action potential.

Table 1: Comparative Effects on Cardiac Sodium Channels

ParameterAmiodarone (AMD)This compound (DES)Key FindingsReference
Peak INa Block Blocks peak sodium current.Blocks peak sodium current, with a more pronounced effect on the ΔKPQ mutant.Both compounds block peak sodium currents, suggesting a Class I antiarrhythmic action. DES shows a greater blocking effect on a specific mutant channel.
Late INa Increases late sodium current.Potently increases late sodium current, especially in the ΔKPQ mutant.Both compounds increase the late sodium current, which can be pro-arrhythmic. DES has a more significant effect, suggesting a higher potential for this pro-arrhythmic effect.
Steady-State Fast Inactivation Reduces the apparent valence of steady-state fast-inactivation.Reduces the apparent valence of steady-state fast-inactivation.Both drugs alter the fast-inactivation properties of the sodium channel.

Table 2: Effects on Action Potential Duration and Refractoriness

TissueParameterAmiodarone (AMD)This compound (DEA)Key FindingsReference
Rabbit Atria (3 weeks) APD90+10.5% (p < 0.05)+13% (NS)Chronic amiodarone significantly increases atrial APD.
ERP+6.7% (p < 0.05)+18% (NS)Chronic amiodarone significantly increases atrial ERP.
Rabbit Ventricle (6 weeks) APD90+58.8% (p < 0.01)+42.0%Both drugs significantly increase ventricular APD after chronic administration.
ERP+63.4% (p < 0.01)+47.4% (p < 0.01)Both drugs significantly increase ventricular ERP after chronic administration.
Canine Ventricular Muscle APD90Significant increaseLess significant increaseAmiodarone has a more pronounced effect on ventricular APD in this model.
Guinea Pig Hearts QT-intervalNo significant changeProlongationThis compound is primarily responsible for QT-prolongation in this acute model.

In Vivo Antiarrhythmic Efficacy

Studies in various animal models of arrhythmia have demonstrated the potent antiarrhythmic effects of both compounds, with this compound often exhibiting greater potency.

Table 3: Comparative Efficacy in In Vivo Arrhythmia Models

Animal ModelArrhythmia TypeAmiodarone (AMD)This compound (DEA)Key FindingsReference
Dogs with Myocardial Infarction Premature Ventricular Complexes50% effective concentration: 4.6 mg/liter50% effective concentration: 1.4 mg/literThis compound is more potent in suppressing ventricular arrhythmias.
Anesthetized Rats (Ischemia/Reperfusion) Ventricular Tachycardia (Ischemia)Reduced incidence from 67% to 20%Reduced incidence to 47%Both drugs reduce ischemia-induced ventricular tachycardia.
Ventricular Fibrillation (Reperfusion)Reduced incidence from 73% to 20%Reduced incidence to 47%Both drugs protect against reperfusion-induced ventricular fibrillation.
Swine Model Ventricular Fibrillation Threshold (VFT)Increased VFT from 14.4 to 23.8 mA (10 mg/kg)Increased VFT from 13.5 to 23.2 mA (10 mg/kg)Both drugs have a similar antifibrillatory effect at the same dose.
Pigs Ventricular Defibrillation Threshold (DFT)Dose-dependent increaseGreater increase in DFT than amiodaroneThis compound has a more pronounced effect on increasing the energy required for defibrillation.

Signaling Pathways and Mechanisms of Action

Amiodarone and this compound exert their antiarrhythmic effects by modulating multiple cardiac ion channels. Their primary mechanism involves the blockade of potassium channels, which prolongs the action potential duration and the effective refractory period, a hallmark of Class III antiarrhythmic agents. Additionally, they exhibit use-dependent blockade of sodium channels (Class I action), antagonize β-adrenergic receptors (Class II action), and block calcium channels (Class IV action).

G cluster_membrane Cardiac Myocyte Membrane Na_channel Na+ Channel (INa) Ca_channel Ca2+ Channel (ICa) K_channel K+ Channel (IKr, IKs) Beta_receptor β-Adrenergic Receptor AMD Amiodarone AMD->Na_channel Blocks (Class I) AMD->Ca_channel Blocks (Class IV) AMD->K_channel Blocks (Class III) AMD->Beta_receptor Antagonizes (Class II) DEA This compound DEA->Na_channel Blocks (Class I) DEA->K_channel Blocks (Class III)

Figure 1: Simplified signaling pathway of Amiodarone and this compound on cardiac ion channels.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This technique is employed to measure the effects of the compounds on specific ion currents in isolated cardiac myocytes.

  • Cell Preparation: Cardiac myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, or canine ventricles).

  • Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The cell is held at a specific holding potential, and voltage protocols are applied to elicit the desired ion currents (e.g., INa, IKr).

  • Drug Application: Amiodarone or this compound is applied to the cell via a perfusion system at various concentrations.

  • Data Analysis: The effects of the drug on the peak current amplitude, current-voltage relationship, and channel kinetics (activation, inactivation) are analyzed.

G start Isolate Cardiac Myocytes patch Establish Whole-Cell Patch-Clamp Configuration start->patch baseline Record Baseline Ion Currents patch->baseline drug Perfuse with Amiodarone or This compound baseline->drug washout Washout Drug drug->washout analysis Analyze Drug Effect on Ion Currents washout->analysis

Figure 2: Experimental workflow for in vitro whole-cell patch-clamp electrophysiology.

In Vivo Arrhythmia Models

These models are used to assess the antiarrhythmic efficacy of the compounds in a whole-animal setting.

  • Animal Preparation: An appropriate animal model is chosen (e.g., dog, pig, rat) and anesthetized. Surgical procedures are performed to induce an arrhythmia, such as coronary artery ligation to mimic myocardial infarction.

  • Drug Administration: Amiodarone, this compound, or a vehicle control is administered, typically intravenously.

  • Arrhythmia Induction and Monitoring: Arrhythmias are either induced (e.g., via programmed electrical stimulation) or monitored if they occur spontaneously. The electrocardiogram (ECG) is continuously recorded to assess heart rate, rhythm, and various intervals (e.g., QT interval).

  • Efficacy Assessment: The efficacy of the drug is determined by its ability to suppress or prevent the arrhythmia, or to alter the threshold for arrhythmia induction (e.g., ventricular fibrillation threshold).

G start Anesthetize Animal Model surgery Induce Arrhythmogenic Substrate (e.g., Myocardial Infarction) start->surgery drug_admin Administer Amiodarone, This compound, or Vehicle surgery->drug_admin arrhythmia_induce Induce or Monitor Arrhythmia drug_admin->arrhythmia_induce ecg Continuously Record ECG arrhythmia_induce->ecg analysis Analyze Antiarrhythmic Efficacy ecg->analysis

Figure 3: Experimental workflow for an in vivo arrhythmia model.

Conclusion

The available experimental data indicates that this compound is a potent antiarrhythmic agent, in some cases demonstrating greater potency than its parent compound, Amiodarone. It significantly contributes to the electrophysiological effects observed during chronic amiodarone therapy, particularly the prolongation of the action potential and refractoriness. However, this compound also appears to have a more pronounced pro-arrhythmic potential related to its effects on the late sodium current. These findings underscore the importance of considering the contribution of this compound when evaluating the clinical efficacy and safety profile of long-term amiodarone treatment. Further research is warranted to fully elucidate the distinct roles of amiodarone and this compound in both the therapeutic and adverse effects of this complex drug.

References

A Head-to-Head Comparison of the Electrophysiological Effects of Amiodarone and Its Active Metabolite, Desethylamiodarone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amiodarone is a potent and widely prescribed antiarrhythmic agent, recognized for its complex pharmacological profile that encompasses characteristics of all four Vaughan Williams classes of antiarrhythmic drugs.[1][2][3] Its therapeutic efficacy, however, is paralleled by a delayed onset of action and a significant side-effect profile, aspects that are partly attributed to its primary active metabolite, desethylamiodarone (DEA).[4][5] Understanding the distinct electrophysiological contributions of both the parent drug and its metabolite is crucial for optimizing therapeutic strategies and developing safer antiarrhythmic alternatives. This guide provides a detailed head-to-head comparison of the electrophysiological effects of amiodarone and this compound, supported by experimental data.

Summary of Key Electrophysiological Differences

Long-term treatment with amiodarone leads to the accumulation of this compound, which is believed to be responsible for some of the chronic electrophysiological effects observed in patients. While both compounds exhibit a broad spectrum of activity, notable differences exist in their potency and selectivity for various ion channels and their overall impact on cardiac conduction and repolarization. This compound appears to have more pronounced effects on the fast sodium channels and is suggested to be a more potent pro-arrhythmic agent than amiodarone under certain conditions. Conversely, amiodarone demonstrates a greater effect on slow-channel tissues and acts as a more potent calcium channel antagonist.

Quantitative Comparison of Electrophysiological Effects

The following tables summarize the quantitative data from various experimental models, highlighting the differential effects of amiodarone and this compound on key cardiac electrophysiological parameters.

Table 1: Effects on Cardiac Conduction and Refractoriness in Guinea Pig Hearts

ParameterAmiodaroneThis compoundKey Observations
AV-nodal, His-bundle, and intraventricular conduction intervals Less pronounced prolongationMore pronounced prolongationThis compound shows a greater effect on the fast-channel-dependent parts of the conduction system.
QT-interval No significant prolongationProlongationThe metabolite this compound may be responsible for the Class III effects seen in chronic amiodarone treatment.
Sinoatrial and AV-nodal conduction refractoriness Significantly more prolongedLess prolongedAmiodarone has a stronger impact on the refractoriness of the upper parts of the conduction system.
Atrial myocardium refractoriness Significantly more prolongedLess prolongedAmiodarone demonstrates a greater effect on atrial tissue refractoriness.
Ventricular refractoriness Similarly prolongedSimilarly prolongedBoth compounds have a comparable effect on ventricular refractoriness.

Table 2: Electrophysiological Effects in Anesthetized Dogs

ParameterAmiodaroneThis compoundKey Observations
Wenckebach cycle length Significantly greater prolongationLess prolongationAmiodarone has a more pronounced effect on AV-nodal conduction.
QRS duration Less increaseLarger increaseThis compound has a greater effect on ventricular depolarization.
Atrial refractory period Less increaseLarger increaseThe metabolite shows a stronger effect on atrial refractoriness in this model.
Ventricular refractory period Less increaseLarger increaseThis compound has a more significant impact on ventricular refractoriness.

Table 3: Effects on Cardiac Sodium Channels (NaV1.5)

ParameterAmiodarone (AMD)This compound (DES)Key Observations
Peak Current (INa,P) Block Blocks INa,PBlocks INa,P, with a greater pro-arrhythmic effect noted.Both compounds block the peak sodium current, but DES appears to have a more significant pro-arrhythmic potential.
Late Sodium Current (INa,L) Significant increaseSignificant increaseBoth compounds increase the late sodium current, which can be pro-arrhythmic.
Window Current Significant increaseSignificant increaseBoth compounds increase the window current, contributing to their pro-arrhythmic potential.

Experimental Protocols

The following are representative methodologies for key experiments cited in the comparison of amiodarone and this compound.

Langendorff Perfused Guinea Pig Heart

This ex vivo model allows for the study of drug effects on the entire heart's conduction system in a controlled environment.

  • Heart Isolation: Guinea pigs are heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with a modified Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature and pressure.

  • Electrophysiological Recordings: Platinum electrodes are placed on the right atrium and the ventricular apex to record a surface electrocardiogram. His-bundle electrograms are recorded using a multipolar catheter positioned across the tricuspid valve.

  • Drug Administration: Amiodarone or this compound is added to the perfusion solution at desired concentrations.

  • Data Analysis: Changes in heart rate, PQ, QRS, and QT intervals, as well as atrial, AV-nodal, and ventricular refractory periods, are measured before and after drug administration.

Whole-Cell Patch Clamp Analysis of Ion Channel Currents

This technique is used to measure the effect of the compounds on specific ion channels expressed in cell lines (e.g., HEK293 cells).

  • Cell Preparation: Cells stably expressing the ion channel of interest (e.g., hERG for IKr, NaV1.5 for INa) are cultured on glass coverslips.

  • Solution Preparation: Prepare an extracellular (bath) solution and an intracellular (pipette) solution with specific ion compositions to isolate the current of interest.

  • Electrophysiological Recording:

    • A glass micropipette with a resistance of 2-4 MΩ is used to form a high-resistance seal (giga-seal) with the cell membrane.

    • The cell membrane is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of the ion channel currents.

    • A specific voltage-clamp protocol is applied to elicit the ion current of interest. For example, to record IKr, a depolarizing pulse is applied to activate the channels, followed by a repolarizing step to measure the tail current.

  • Drug Application: The cell is perfused with the extracellular solution containing amiodarone or this compound at various concentrations.

  • Data Analysis: The effect of the drug on the ion channel current (e.g., inhibition, potentiation) is determined by comparing the current before and after drug application. IC50 values can be calculated from the concentration-response curve.

Visualizing the Experimental Workflow and Drug Action

The following diagrams illustrate the general workflow for patch-clamp experiments and the metabolic relationship between amiodarone and this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture (e.g., HEK293 with channel expression) solution_prep Prepare Extracellular & Intracellular Solutions pipette_prep Pull Glass Micropipettes giga_seal Form Giga-ohm Seal pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Current whole_cell->baseline drug_app Perfuse with Drug (Amiodarone or this compound) baseline->drug_app drug_record Record Current in Presence of Drug drug_app->drug_record washout Washout drug_record->washout analysis Analyze Current Inhibition/ Potentiation washout->analysis dose_response Generate Dose-Response Curve & Calculate IC50 analysis->dose_response

Experimental Workflow for Patch-Clamp Analysis.

G Amiodarone Amiodarone Metabolism Metabolism (CYP3A4, CYP2C8) Amiodarone->Metabolism This compound This compound (DEA) (Active Metabolite) Metabolism->this compound

Metabolic Conversion of Amiodarone.

Conclusion

The electrophysiological effects of amiodarone are a composite of the actions of the parent drug and its active metabolite, this compound. While both compounds exhibit multi-channel blocking properties, this compound demonstrates a more pronounced effect on fast sodium channels and ventricular conduction, potentially contributing to both the therapeutic and pro-arrhythmic effects observed during chronic therapy. In contrast, amiodarone has a greater impact on AV-nodal conduction and calcium channel blockade. A thorough understanding of these distinct profiles is essential for the rational design of future antiarrhythmic drugs that may offer improved efficacy and a more favorable safety profile.

References

A Comparative Analysis of the Pro-Arrhythmic Potential of Desethylamiodarone and Amiodarone

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Amiodarone is a highly effective and widely prescribed antiarrhythmic agent, recognized for its complex pharmacology that spans all four Vaughan-Williams classes. However, its therapeutic benefits are tempered by a significant side effect profile and the potential to induce cardiac arrhythmias (pro-arrhythmia). During long-term therapy, amiodarone is metabolized in the liver to its primary active metabolite, desethylamiodarone (DEA), which accumulates in plasma and tissues, often exceeding the concentration of the parent drug.[1] This guide provides a detailed comparison of the pro-arrhythmic potential of amiodarone and this compound, supported by experimental data, to elucidate the relative contribution of each compound to the overall cardiac safety profile of amiodarone treatment.

Comparative Electrophysiological Effects: A Quantitative Overview

The pro-arrhythmic potential of a drug is closely linked to its effects on cardiac ion channels and the resulting changes in the cardiac action potential. The following tables summarize key quantitative data from various experimental models, comparing the effects of amiodarone and its metabolite.

Table 1: Inhibition of Cardiac Ion Channels
Ion ChannelCompoundIC50 ValueSpecies/ModelKey FindingReference
hERG (IKr) Amiodarone~47.0 nMHEK-293 CellsAmiodarone is a more potent hERG channel blocker.[2][3]
This compound~157.6 nMHEK-293 CellsDEA is approximately 3.3-fold less potent than amiodarone in blocking hERG channels.[2][3]
Voltage-Gated Sodium Channels (NaV1.5) AmiodaroneNot specified (qualitative)HEK-293 Cells (ΔKPQ mutant)Both compounds increase late sodium current (INa,L) and window currents, which are pro-arrhythmic effects.
This compoundNot specified (qualitative)HEK-293 Cells (ΔKPQ mutant)DEA appears to have a greater pro-arrhythmic effect on NaV1.5 than amiodarone.
Calcium Channels (L-type) AmiodaronePotent CompetitorRat Heart, BrainAmiodarone, but not DEA, is a potent competitor at calcium antagonist binding sites.
This compoundNo significant effectRat Heart, BrainThe lack of calcium channel blockade by DEA may contribute to a different pro-arrhythmic profile.
Table 2: Effects on Action Potential Duration (APD) and Refractoriness
ParameterCompoundExperimental ModelKey ObservationReference
QT Interval AmiodaroneLangendorff Perfused Guinea Pig HeartNo significant prolongation in acute perfusion.
This compoundLangendorff Perfused Guinea Pig HeartCaused a pronounced prolongation of the QT-interval. This suggests DEA may be primarily responsible for the Class III effects seen in chronic therapy.
Ventricular APD90 AmiodaroneRabbit (Chronic, 6 weeks)Increased by 58.8%.
This compoundRabbit (Chronic, 6 weeks)Increased by 42.0%.
Ventricular Effective Refractory Period (ERP) AmiodaroneRabbit (Chronic, 6 weeks)Increased by 63.4%.
This compoundRabbit (Chronic, 6 weeks)Increased by 47.4%.
Atrial ERP AmiodaroneIsolated Canine Atria (5 x 10-5 M)Increased by 10.5%.
This compoundIsolated Canine Atria (5 x 10-5 M)Increased by 21.6%, showing a more potent effect on atrial refractoriness in this model.

Visualizing the Mechanisms of Action

To better understand how these compounds exert their effects, the following diagrams illustrate their interaction with key cardiac ion channels and a typical experimental workflow for assessing these interactions.

G cluster_membrane Cardiomyocyte Membrane cluster_drugs Compounds IKr IKr (hERG) (Repolarization) INa INa (NaV1.5) (Depolarization) ICaL ICa,L (CaV1.2) (Plateau Phase) AMD Amiodarone AMD->IKr Potent Block (IC50 ~47 nM) AMD->INa Increases INa,L AMD->ICaL Block DEA This compound (Metabolite) DEA->IKr Block (IC50 ~158 nM) DEA->INa Greater increase in INa,L DEA->ICaL No significant block

Caption: Drug interaction with key cardiac ion channels.

Experimental Protocols

The quantitative data presented in this guide are derived from rigorous experimental methodologies. Below are detailed protocols representative of the techniques used to assess the electrophysiological effects of amiodarone and this compound.

In Vitro hERG Potassium Channel Assay (Whole-Cell Patch Clamp)

This method is crucial for assessing a drug's potential to cause QT prolongation, a key risk factor for Torsades de Pointes (TdP).

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the hERG potassium channel are cultured under standard conditions (e.g., 37°C, 5% CO2).

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed at 37°C.

    • A specific voltage-clamp protocol is applied to elicit the hERG current (IhERG). A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to activate the channels, and then repolarizing to -50 mV to measure the peak tail current.

  • Drug Application: Baseline IhERG is recorded. Subsequently, cells are perfused with the external solution containing various concentrations of amiodarone or this compound until a steady-state effect is observed.

  • Data Analysis: The peak tail current amplitude before and after drug application is measured. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.

G A HEK-293 Cell Culture (hERG expressing) B Whole-Cell Patch-Clamp Setup A->B Prepare cells C Record Baseline I-hERG Current B->C Apply voltage protocol D Perfuse with Drug (Amiodarone or DEA) C->D E Record I-hERG with Drug D->E Wait for steady-state F Data Analysis: Calculate % Inhibition Determine IC50 E->F

Caption: Workflow for a whole-cell patch-clamp experiment.
Ex Vivo Perfused Heart Model (Langendorff)

This model allows for the study of drug effects on the integrated electrical activity of the whole heart, including conduction and repolarization.

  • Heart Isolation: A guinea pig is heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.

  • Perfusion: The heart is retrogradely perfused with a warm (37°C), oxygenated Krebs-Henseleit solution.

  • Electrophysiological Measurements:

    • Electrodes are placed on the sinoatrial node, atria, and ventricles to record electrocardiograms (ECGs).

    • Parameters such as heart rate, conduction intervals (AV-nodal, His-bundle), and QT-interval are continuously monitored.

  • Drug Administration: After a stabilization period, amiodarone or this compound is added to the perfusate at a defined concentration.

  • Data Collection: Electrophysiological parameters are recorded for a set period (e.g., 1 hour) to assess the acute effects of the compound.

Discussion and Conclusion

The experimental data reveal distinct electrophysiological profiles for amiodarone and its primary metabolite, this compound.

  • Repolarization Effects (Class III): While amiodarone is a more potent blocker of the hERG channel, acute studies in isolated hearts show that DEA is more effective at prolonging the QT interval. This suggests that the accumulation of DEA during chronic therapy is a major contributor to amiodarone's signature Class III antiarrhythmic effect and its associated risk of TdP.

  • Depolarization and Conduction Effects (Class I): Both compounds affect sodium channels, but studies suggest DEA may have more significant pro-arrhythmic effects by increasing the late sodium current. Furthermore, DEA demonstrates more pronounced effects on the His-bundle and intraventricular conduction than amiodarone in isolated heart models.

  • Calcium Channel Effects (Class IV): Amiodarone exhibits calcium channel blocking properties, contributing to its effects on the sinus and atrioventricular nodes. This compound notably lacks this activity. This difference may alter the overall safety profile, as the calcium channel blockade of the parent drug could potentially mitigate some pro-arrhythmic triggers.

References

In vivo comparison of Desethylamiodarone and Amiodarone pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vivo pharmacodynamics of Amiodarone and its primary active metabolite, Desethylamiodarone.

This guide provides an objective comparison of the in vivo pharmacodynamic effects of this compound (DEA) and its parent drug, Amiodarone (AM). The information presented is collated from various experimental studies, with a focus on cardiac electrophysiology and thyroid function. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are illustrated using diagrams for enhanced clarity.

Executive Summary

Amiodarone is a potent antiarrhythmic agent, but its clinical use is complicated by a delayed onset of action and numerous side effects. Its principal metabolite, this compound (DEA), is pharmacologically active and accumulates in tissues during chronic therapy. In vivo studies reveal that DEA often exhibits greater potency in altering cardiac electrophysiology compared to Amiodarone. Specifically, DEA has been shown to produce more significant prolongation of the QRS and QT intervals. While both compounds affect atrial and ventricular refractory periods, their relative impact can differ depending on the specific cardiac tissue. Furthermore, both Amiodarone and DEA interfere with thyroid hormone metabolism, primarily by inhibiting deiodinase enzymes, with DEA demonstrating a more potent inhibitory effect on type 2 deiodinase. These differences in pharmacodynamic profiles are critical for understanding the therapeutic and toxic effects of long-term Amiodarone therapy.

Data Presentation: Quantitative Comparison

Cardiac Electrophysiological Effects

The following tables summarize the comparative in vivo effects of Amiodarone and this compound on key electrocardiogram (ECG) parameters and refractory periods in various animal models.

ParameterAnimal ModelAmiodarone EffectThis compound EffectKey Findings
QRS Duration DogLess pronounced increaseLarger increasesDEA has a greater effect on ventricular conduction.[1]
QTc Interval RatConcentration-related increaseConcentration-related increase (greater potency)Both drugs prolong ventricular repolarization, with DEA being more potent.
Atrial Refractory Period (ARP) DogIncreasedLarger increasesDEA shows a more potent effect in prolonging atrial refractoriness.[1]
Ventricular Refractory Period (VRP) DogIncreasedLarger increasesBoth compounds prolong ventricular refractoriness, with DEA having a greater effect.[1]
Thyroid Hormone Effects

The table below outlines the comparative in vivo effects of Amiodarone and this compound on serum thyroid hormone levels.

HormoneAnimal ModelAmiodarone EffectThis compound EffectKey Findings
Triiodothyronine (T3) RatDecreasedDecreasedBoth compounds inhibit the conversion of T4 to T3.[2]
Thyroxine (T4) RatNo significant changeNo significant changeChronic administration of either compound did not significantly alter T4 levels in rats.[2]
Reverse T3 (rT3) RatMarkedly increasedMarkedly increasedBoth compounds lead to a significant increase in rT3, indicative of 5'-deiodinase inhibition.
Thyroid-Stimulating Hormone (TSH) GeneralTransient increaseNot explicitly compared in vivoAmiodarone is known to cause a transient increase in TSH.

Mandatory Visualization

experimental_workflow Experimental Workflow for In Vivo Comparison cluster_preparation Animal Preparation cluster_drug_admin Drug Administration cluster_data_acq Data Acquisition cluster_analysis Data Analysis Animal_Model Selection of Animal Model (e.g., Rat, Dog) Anesthesia Anesthesia Administration Animal_Model->Anesthesia Instrumentation Surgical Instrumentation (ECG electrodes, catheters) Anesthesia->Instrumentation Amiodarone_Admin Intravenous or Oral Amiodarone Administration Instrumentation->Amiodarone_Admin DEA_Admin Intravenous or Oral This compound Administration Instrumentation->DEA_Admin ECG_Recording Continuous ECG Recording Amiodarone_Admin->ECG_Recording EP_Studies Electrophysiological Studies (Refractory Period Measurement) Amiodarone_Admin->EP_Studies Blood_Sampling Serial Blood Sampling Amiodarone_Admin->Blood_Sampling DEA_Admin->ECG_Recording DEA_Admin->EP_Studies DEA_Admin->Blood_Sampling ECG_Analysis Analysis of ECG Parameters (QRS, QT intervals) ECG_Recording->ECG_Analysis Statistical_Analysis Statistical Comparison EP_Studies->Statistical_Analysis Hormone_Assay Thyroid Hormone Assays (T3, T4, TSH) Blood_Sampling->Hormone_Assay ECG_Analysis->Statistical_Analysis Hormone_Assay->Statistical_Analysis cardiac_signaling Cardiac Electrophysiology Signaling Pathway cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Amiodarone Amiodarone Na_Channel Voltage-gated Na+ Channels Amiodarone->Na_Channel Blocks K_Channel Voltage-gated K+ Channels Amiodarone->K_Channel Blocks Ca_Channel Voltage-gated Ca2+ Channels Amiodarone->Ca_Channel Blocks DEA This compound DEA->Na_Channel Blocks (more potent) DEA->K_Channel Blocks Conduction_Slowing Slowing of Conduction Velocity Na_Channel->Conduction_Slowing Leads to AP_Duration Prolongation of Action Potential Duration K_Channel->AP_Duration Leads to Refractory_Period Increase in Effective Refractory Period AP_Duration->Refractory_Period Contributes to thyroid_signaling Thyroid Hormone Metabolism Pathway cluster_hormones Thyroid Hormones cluster_enzymes Deiodinase Enzymes cluster_receptor Cellular Action Amiodarone Amiodarone D1_D2 Type 1 & 2 Deiodinases (5'-deiodination) Amiodarone->D1_D2 Inhibits DEA This compound DEA->D1_D2 Inhibits (more potent) TR Thyroid Hormone Receptor (TR) DEA->TR Antagonizes T3 binding T4 Thyroxine (T4) rT3 Reverse T3 (rT3) (Inactive form) T4->rT3 Converted to T4->D1_D2 Converted by T3 Triiodothyronine (T3) (Active form) T3->TR Binds to D1_D2->T3 Gene_Expression Regulation of Gene Expression TR->Gene_Expression Regulates

References

Cross-validation of different analytical methods for Desethylamiodarone measurement

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Methods for Desethylamiodarone Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary analytical methods for the quantification of this compound, the major active metabolite of Amiodarone: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for therapeutic drug monitoring, pharmacokinetic studies, and drug development. This document outlines the experimental protocols and performance data to aid in the selection of the most suitable method for specific research needs.

Quantitative Performance Data

The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS methods for the measurement of this compound. These values are compiled from various studies to provide a comparative overview.

Performance ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.3 - 6.0 mg/L[1][2]2.5 - 1000 ng/mL[3]
Limit of Quantitation (LOQ) 0.25 - 0.3 mg/L[4][5]2.5 ng/mL
Limit of Detection (LOD) 0.15 - 0.16 mg/L1.9 µg/L
Intra-assay Precision (CV%) 5.0% at 0.58 mg/L≤ 18%
Inter-assay Precision (CV%) 9.6% at 0.52 mg/L≤ 18%
Mean Error / Inaccuracy Not explicitly stated in all sources< 12%

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are presented below. These protocols are based on established and validated methods from the scientific literature.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely used technique for the routine monitoring of this compound in serum or plasma.

Sample Preparation (Liquid-Liquid Extraction)

  • Transfer 0.25 mL of plasma or serum, calibrators, or quality control samples into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 0.2 mL of 1M sodium phosphate monobasic (pH 4.5) and vortex.

  • Add 0.5 mL of methyl-t-butyl-ether, cap the tube, and vortex for 30 seconds.

  • Centrifuge at approximately 13,000 rpm for 5 minutes.

  • Transfer 0.2 mL of the upper organic layer to an autosampler vial for injection.

Chromatographic Conditions

  • HPLC System: Isocratic HPLC system with a UV detector.

  • Column: Hypersil BDS C18 (150x4.6mm), 5µm.

  • Mobile Phase: Acetonitrile : Triethylamine buffer (pH 6.5) (75:25 v/v).

  • Flow Rate: 2.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • UV Detection: 240 nm.

  • Run Time: Approximately 10 minutes.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for studies requiring lower detection limits.

Sample Preparation (Liquid-Liquid Extraction)

  • Analytes are extracted from rat specimens using liquid-liquid extraction with hexane. While the specific volumes and reagents for human plasma may vary slightly, the principle remains the same. A general approach involves protein precipitation followed by extraction.

Chromatographic and Mass Spectrometric Conditions

  • LC System: Waters Micromass ZQ 4000 spectrometer with an autosampler and pump.

  • Column: C18, 3.5 µm (2.1 x 50 mm).

  • Column Temperature: 45°C.

  • Mobile Phase: A linear gradient of methanol and 0.2% aqueous formic acid.

  • Flow Rate: 0.2 mL/min.

  • Run Time: Components elute within 12 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI).

    • Monitored m/z: this compound is monitored at a combination of 546.9 and 617.73.

Visualized Experimental Workflow

The following diagrams illustrate the general workflows for the analytical methods described.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Plasma/Serum Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Chromatography Chromatographic Separation (HPLC) Extraction->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: General workflow for the analysis of this compound.

Method_Comparison_Logic cluster_HPLCUV HPLC-UV cluster_LCMSMS LC-MS/MS Start Select Analytical Method HPLC_Adv Advantages: - Robust - Cost-effective - Widely available Start->HPLC_Adv LCMS_Adv Advantages: - High sensitivity - High selectivity - Lower detection limits Start->LCMS_Adv HPLC_Disadv Disadvantages: - Lower sensitivity - Potential for interference LCMS_Disadv Disadvantages: - Higher cost - More complex instrumentation

Caption: Key considerations for selecting an analytical method.

References

A Comparative Analysis of Desethylamiodarone-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the apoptotic effects of Desethylamiodarone (DEA), the major metabolite of the antiarrhythmic drug amiodarone, on different cancer cell lines. The data presented herein is compiled from various preclinical studies and aims to offer a comprehensive resource for evaluating DEA's potential as an anti-cancer agent. This document details the signaling pathways involved, presents quantitative data on its efficacy, and provides standardized experimental protocols for reproducibility.

Comparative Efficacy of this compound (DEA)

DEA has demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines. Its efficacy is often compared to its parent compound, amiodarone (AM).

Cell Viability and IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for DEA and AM in the specified cancer cell lines.

Cell LineDrugIC50 (µM)Treatment DurationReference
T24 (Bladder Cancer)Amiodarone5.02 - 16.2296 hours[1]
MDA-MB-231 (Breast Cancer)This compound~17.5 (eradicated cells)48 hours[2]
MDA-MB-231 (Breast Cancer)AmiodaroneNot explicitly stated-
HeLa (Cervical Cancer)This compoundNot explicitly stated-
HeLa (Cervical Cancer)AmiodaroneNot explicitly stated-

Note: Explicit IC50 values for DEA in T24 and HeLa cells, and for Amiodarone in MDA-MB-231 and HeLa cells were not consistently available in the reviewed literature. The provided data for MDA-MB-231 with DEA indicates the concentration at which cell eradication was observed.

Induction of Apoptosis

DEA consistently induces apoptosis in a dose-dependent manner. The following table presents quantitative data on the percentage of apoptotic cells following DEA treatment in different cancer cell lines.

Cell LineTreatmentTotal Apoptotic Cells (%)Reference
T24 10 µM DEA (24h)Significant increase[3][4]
MDA-MB-231 12.5 µM DEA (6h)~15%
HeLa Dose-dependent increaseSignificant increase[5]

Signaling Pathways of DEA-Induced Apoptosis

DEA triggers apoptosis through a multi-faceted approach, primarily targeting mitochondrial integrity and key survival signaling pathways. The mechanism appears conserved across different cancer cell types, with the core events being the induction of the intrinsic apoptotic pathway.

Key Molecular Events
  • Mitochondrial Disruption : DEA leads to the collapse of the mitochondrial membrane potential. This is a critical initiating event in the intrinsic apoptotic cascade.

  • Regulation of Bcl-2 Family Proteins : DEA treatment results in an increased Bax/Bcl-2 ratio. This shift promotes the permeabilization of the outer mitochondrial membrane.

  • Caspase Activation : The release of cytochrome c from the mitochondria activates the caspase cascade, leading to the cleavage and activation of executioner caspases like caspase-3.

  • Inhibition of Survival Pathways : DEA has been shown to inhibit the pro-survival Akt and ERK signaling pathways, further sensitizing cancer cells to apoptosis.

Below is a generalized signaling pathway for DEA-induced apoptosis based on the available literature.

DEA_Apoptosis_Pathway cluster_cell Cancer Cell DEA This compound (DEA) Akt_ERK Akt / ERK (Survival Pathways) DEA->Akt_ERK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) DEA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) DEA->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization Caspase3 Caspase-3 (Inactive) Mitochondrion->Caspase3 Activates Caspase3_active Caspase-3 (Active) Caspase3->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis

Caption: Generalized signaling pathway of DEA-induced apoptosis in cancer cells.

Experimental Protocols

To facilitate further research and validation of the findings presented, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment : Treat the cells with varying concentrations of DEA or the vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Treat cells with DEA at the desired concentrations for the specified time.

  • Cell Harvesting : Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspension : Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining : Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis : Analyze the stained cells by flow cytometry.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.

  • Protein Extraction : Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE : Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt, ERK, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating DEA-induced apoptosis.

Experimental_Workflow cluster_assays Experimental Assays cluster_analysis Data Analysis and Interpretation start Start: Cancer Cell Culture (e.g., T24, MDA-MB-231, HeLa) treatment Treatment with this compound (DEA) (Dose- and time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay western_blot Western Blot Analysis (Protein Expression) treatment->western_blot ic50 Determine IC50 Value viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis_assay->apoptosis_quant pathway_analysis Analyze Signaling Pathways western_blot->pathway_analysis conclusion Conclusion: Evaluate Anti-Cancer Potential of DEA ic50->conclusion apoptosis_quant->conclusion pathway_analysis->conclusion

Caption: A typical experimental workflow for studying DEA-induced apoptosis.

Conclusion

This compound demonstrates promising anti-cancer activity by inducing apoptosis in various cancer cell lines. Its mechanism of action involves the disruption of mitochondrial function and the inhibition of key cell survival pathways. While DEA appears to be a potent inducer of apoptosis, further studies are warranted to establish a comprehensive profile of its efficacy and to determine precise IC50 values across a wider range of cancer cell types. The provided protocols offer a standardized framework for conducting such comparative investigations.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Desethylamiodarone Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Desethylamiodarone, a primary and active metabolite of Amiodarone, requires stringent disposal procedures due to its hazardous nature.[1][2] This guide provides essential, step-by-step logistical information for the safe disposal of this compound, aligning with institutional and regulatory standards for hazardous pharmaceutical waste.

Hazard Profile and Safety Data

This compound hydrochloride is classified as hazardous, with acute oral toxicity and significant aquatic toxicity.[3][4] Adherence to the safety precautions outlined in the Safety Data Sheet (SDS) is critical during handling and disposal.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralCategory 4 (H302)Harmful if swallowed.DC Chemicals[3]
Acute Aquatic ToxicityCategory 1 (H400)Very toxic to aquatic life.DC Chemicals
Chronic Aquatic ToxicityCategory 1 (H410)Very toxic to aquatic life with long lasting effects.DC Chemicals, Cayman Chemical
CarcinogenicityCategory 2 (H351)Suspected of causing cancer.Cayman Chemical
Reproductive ToxicityCategory 2 (H361-H362)Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.Cayman Chemical
Skin IrritationCategory 2 (H315)Causes skin irritation.Cayman Chemical
Eye IrritationCategory 2A (H319)Causes serious eye irritation.Cayman Chemical

Core Disposal Principle: Hazardous Waste Management

Due to its classification, this compound must be disposed of as hazardous chemical waste. It is imperative to avoid releasing it into the environment , which includes prohibiting disposal down the sink or in regular trash. The primary disposal route is through an approved waste disposal plant or a licensed hazardous waste management service.

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the procedure for collecting and preparing this compound waste for collection by your institution's Environmental Health and Safety (EHS) department or a certified waste contractor.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound, including expired or unused neat compounds, and contaminated materials (e.g., weighing paper, gloves, pipette tips, and empty vials) in a designated, leak-proof hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound."

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container.

    • Do not mix with other incompatible waste streams.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and solvent.

2. Container Management:

  • Labeling: All waste containers must have a completed EHS Hazardous Waste Label affixed as soon as waste is added.

  • Closure: Keep waste containers securely sealed at all times, except when adding waste.

  • Storage: Store waste containers in a designated, secure area, away from general laboratory traffic. Ensure secondary containment is used for liquid waste to prevent spills.

3. Disposal of Empty Containers:

  • Containers that held pure this compound must be managed as hazardous waste.

  • For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste. The rinseate should be collected in a designated liquid hazardous waste container.

  • After thorough rinsing, deface or remove all original labels from the empty container before disposing of it as regular, non-hazardous waste, in accordance with institutional policy.

4. Requesting Waste Pickup:

  • Once a waste container is full, or as per your institution's guidelines, submit a hazardous waste pickup request to your EHS department.

  • Do not transport hazardous waste yourself. Trained EHS personnel or certified contractors will collect the waste for final disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated materials.

Desethylamiodarone_Disposal_Workflow start Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid rinse_container Triple Rinse Container empty_container->rinse_container store_waste Store Sealed Container in Secondary Containment in Designated Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_container->collect_rinsate dispose_rinsed_container Dispose of Rinsed Container as Non-Hazardous Waste (Deface Label) rinse_container->dispose_rinsed_container After rinsing collect_rinsate->collect_liquid request_pickup Request EHS/ Contractor Pickup store_waste->request_pickup end Proper Disposal via Approved Facility request_pickup->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility. Always consult your institution's specific hazardous waste management plan and safety data sheets for the most accurate and detailed guidance.

References

Essential Safety and Operational Guide for Handling Desethylamiodarone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Desethylamiodarone, a major active metabolite of Amiodarone.[1] The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.

Hazard Identification and Classification:

This compound hydrochloride is classified as harmful if swallowed (Acute toxicity, Oral - Category 4).[2] It is also recognized as very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1, Chronic aquatic toxicity - Category 1).[2] Some safety data sheets also indicate that it is suspected of causing cancer and damaging fertility or the unborn child.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Skin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureTwo pairs of powder-free nitrile gloves meeting ASTM D6978 standard. Change outer gloves immediately after handling.[4]Chemical splash goggles and a face shield.NIOSH-approved air-purifying respirator with an organic vapor cartridge or a surgical N-95 respirator.Disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.
Solution Preparation and Handling Chemical Fume HoodTwo pairs of powder-free nitrile gloves.Chemical splash goggles.Not generally required if handled within a fume hood.Laboratory coat.
Administering to Animals Ventilated animal changing station or biosafety cabinetTwo pairs of powder-free nitrile gloves.Chemical splash goggles.NIOSH-approved respirator if there is a risk of aerosolization.Disposable gown.
Waste Disposal Chemical Fume HoodTwo pairs of powder-free nitrile gloves.Chemical splash goggles.Not generally required if handled within a fume hood.Laboratory coat.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling this compound in a laboratory setting.

1. Preparation and Pre-Handling:

  • Read and understand the Safety Data Sheet (SDS) for this compound hydrochloride.

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood or other ventilated enclosure is functioning correctly.

  • Prepare all necessary equipment (e.g., spatulas, weighing paper, vials, solvents) within the fume hood to minimize movement of the compound in open air.

2. Weighing and Solution Preparation:

  • Perform all weighing and handling of solid this compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • Use dedicated equipment for handling the compound. If not possible, thoroughly decontaminate equipment after use.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and Ethanol (5 mg/ml).

3. Experimental Procedures:

  • Conduct all experimental work involving this compound within a chemical fume hood.

  • Keep containers with this compound closed when not in use.

  • Avoid direct contact with skin, eyes, and clothing.

4. Post-Handling and Decontamination:

  • After handling, remove the outer pair of gloves and dispose of them as hazardous waste.

  • Wipe down the work area within the fume hood with an appropriate decontaminating solution (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.

  • Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for 15 to 20 minutes while removing contaminated clothing.

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and disposable gowns, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. For unused or expired medicine, if a take-back program is not available, mix the compound with an undesirable substance like cat litter or coffee grounds, place it in a sealed plastic bag, and dispose of it in the trash.

Visual Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

Desethylamiodarone_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Waste Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 weigh Weigh Solid prep3->weigh Start Handling dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Complete Experiment doff Doff PPE decontaminate->doff wash Wash Hands doff->wash dispose Dispose via EHS collect_solid Collect Solid Waste collect_solid->dispose collect_liquid Collect Liquid Waste collect_liquid->dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desethylamiodarone
Reactant of Route 2
Reactant of Route 2
Desethylamiodarone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.